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pyrazol-4-amine

CAS No.: 1240574-07-5

Cat. No.: B6331751

Get Quote

Executive Summary
The rational design of small-molecule therapeutics frequently relies on privileged scaffolds to

achieve high target affinity and metabolic stability. Among these, the pyrazole nucleus, when

functionalized with a difluorophenyl group, has emerged as a highly versatile pharmacophore.

This technical guide synthesizes the current literature and experimental methodologies

surrounding difluorophenyl pyrazole derivatives. It explores the structural causality behind their

efficacy, details validated synthetic and biological protocols, and provides a comprehensive

overview of their applications in oncology, antimicrobial development, and agrochemistry.

Structural Rationale: The Synergy of Pyrazole and
Fluorination
The pharmacological success of difluorophenyl pyrazole derivatives is not coincidental; it is

rooted in the distinct physicochemical properties imparted by both moieties.
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The Pyrazole Core
Pyrazoles are five-membered heterocycles containing two adjacent nitrogen atoms. The N1

atom is "pyrrole-like" (its unshared electron pair contributes to the aromatic sextet), while the

N2 atom is "pyridine-like" (its unshared pair is orthogonal to the

-system, acting as a hydrogen-bond acceptor)[8]. This amphoteric nature allows pyrazoles to
interact with both acidic and basic residues within target protein pockets, making them
excellent bioisosteres for amides and phenols.

The Difluorophenyl Advantage
The introduction of a difluorophenyl group (e.g., 2,4-difluorophenyl or 3,5-difluorophenyl)

fundamentally alters the pharmacokinetic and pharmacodynamic profile of the pyrazole scaffold

[10]:

Metabolic Stability: The highly electronegative and strong C–F bond (approx. 116 kcal/mol)

resists cytochrome P450-mediated oxidative metabolism, prolonging the molecule's half-life.

Lipophilicity & Permeability: Fluorination increases the overall lipophilicity (LogP) of the

molecule, enhancing cell membrane penetration and improving compatibility with

hydrophobic pockets in receptor tyrosine kinases.

Target Binding: Fluorine atoms can participate in multipolar interactions with backbone

amides and side chains in protein binding sites, significantly lowering the

values against specific targets.

Synthetic Methodologies & Workflows
The synthesis of difluorophenyl pyrazoles often relies on the cyclocondensation of hydrazines

with carbonyl systems or the formylation of hydrazones. A highly efficient and widely adopted

method is the Vilsmeier-Haack reaction [6].

Protocol: Synthesis of 3-(3,5-Difluorophenyl)-1-phenyl-
1H-pyrazole-4-carbaldehyde
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This protocol details the synthesis of a 4-formylpyrazole derivative, a critical intermediate

whose carbonyl functionality is essential for downstream biological activity [6].

Rationale & Causality: The Vilsmeier-Haack reaction utilizes Dimethylformamide (DMF) and

Phosphorus oxychloride (

) to generate a highly electrophilic chloroiminium ion. The hydrazone precursor undergoes
nucleophilic attack on this intermediate, driving an intramolecular cyclization that forms the
pyrazole ring while simultaneously installing a formyl group at the C4 position.

Step-by-Step Procedure:

Reagent Preparation: Dissolve 1 equivalent of (E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-

phenylhydrazine in 5 equivalents of anhydrous DMF.

Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: The

subsequent addition of

is highly exothermic; strict temperature control prevents the decomposition of the Vilsmeier
reagent.

Electrophile Generation: Add 2 equivalents of

dropwise over 15 minutes. Stir for 30 minutes at 0 °C to ensure complete formation of the
chloroiminium intermediate.

Cyclization: Remove the ice bath and allow the mixture to stir at room temperature for 15

hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

Quenching & Hydrolysis: Pour the reaction mixture slowly onto crushed ice with vigorous

stirring, and let it stand overnight. Causality: The ice quench safely dissipates residual heat

and hydrolyzes the iminium intermediate into the final aldehyde without degrading the newly

formed pyrazole ring.

Purification: Filter the resulting precipitate, wash with excess cold water to remove residual

acid and DMF, and recrystallize from aqueous ethanol to yield the pure compound (Yield:

~90%) [6].
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Caption: Workflow of Vilsmeier-Haack synthesis for difluorophenyl pyrazole carbaldehydes.

Pharmacological Profiling & Biological Activity
Difluorophenyl pyrazoles exhibit a broad spectrum of biological activities, driven by their ability

to act as kinase inhibitors, tubulin modulators, and receptor regulators.

Oncology: Anticancer Activity
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The integration of a difluorophenyl moiety into the pyrazole scaffold has yielded potent

antiproliferative agents. For instance, 1-(3,5-difluorophenyl)-N-(E)-3-(1-pyrimidin-2-yl)-1H-

pyrazol-4-yl-piperidin-4-amine has been identified as a novel scaffold that inhibits tubulin

polymerization, showing significant antiproliferative activity against human lung cancer cell lines

[5].

Furthermore, derivatives such as 3-[(2,4-difluorophenyl)amino]-1-(3,5-dimethyl-1H-pyrazol-1-

yl)propan-1-one have been developed to target growth factor receptors like c-MET and HER2,

demonstrating potent in vitro anticancer activity against A549 (lung carcinoma) and Caco-2

(colorectal adenocarcinoma) cells [10]. The difluorophenyl group fits optimally into the

hydrophobic ATP-binding pockets of these kinases, blocking downstream signaling pathways

(e.g., PI3K/AKT).
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Caption: Mechanistic pathway of kinase inhibition by difluorophenyl pyrazole derivatives.

Agrochemical: Insecticidal Activity
Beyond human medicine, these derivatives are highly valuable in agrochemistry. A series of 1-

(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives were synthesized as novel ryanodine

receptor (RyR) regulators. Electrophysiology studies confirmed that these compounds trigger

the massive release of calcium from the endoplasmic reticulum of insect neurons. Specific
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derivatives demonstrated 90% larvicidal activity against Plutella xylostella at concentrations as

low as

mg/L, outperforming commercial standards like chlorantraniliprole [1].

Antimicrobial & Anti-inflammatory Activity
Pyrazole chalcone conjugates bearing difluorophenyl groups have shown excellent

antimicrobial properties against both Gram-positive (S. aureus) and Gram-negative (E. coli)

bacteria[8]. The lipophilic nature of the difluorophenyl group aids in penetrating the bacterial

cell wall, allowing the pyrazole core to disrupt essential enzymatic processes like DNA gyrase

activity.

Quantitative Efficacy Summary
The following table summarizes the biological efficacy of key difluorophenyl pyrazole

derivatives across various therapeutic areas based on recent literature.

Compound
Scaffold /
Derivative

Primary Target
/ Application

Cell Line /
Organism

Efficacy Metric Ref

1-(3,5-

difluorophenyl)-

pyrimidinyl-

pyrazole

Tubulin

Polymerization

Inhibition

Human Lung

Cancer Cells

High

Antiproliferative

Activity

[5]

3-[(2,4-

difluorophenyl)a

mino]-pyrazole-

propan-1-one

c-MET / HER2

Kinase Inhibition
A549, Caco-2

Significant

reduction
[10]

1-(2-chloro-4,5-

difluorophenyl)-1

H-pyrazole

Ryanodine

Receptor (RyR)

Regulator

Plutella xylostella
90% Mortality at

mg/L
[1]

Difluorophenyl

pyrazole

chalcones

Antibacterial

(Cell wall

disruption)

E. coli, S. aureus
Enhanced Zone

of Inhibition
[8]
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Validation Protocol: In Vitro Biological Assays
To validate the anticancer activity of newly synthesized difluorophenyl pyrazoles, a

standardized MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cytotoxicity

assay is employed.

Protocol: MTT Cytotoxicity Screening
Rationale & Causality: The MTT assay relies on the cellular reduction of the yellow tetrazolium

salt to an insoluble purple formazan crystal by mitochondrial succinate dehydrogenase.

Because this enzyme is only active in viable cells, the spectrophotometric absorbance of the

solubilized formazan provides a direct, quantitative causality to the number of living cells,

allowing for accurate

determination.

Step-by-Step Procedure:

Cell Seeding: Seed target cells (e.g., A549) in a 96-well microtiter plate at a density of

cells/well in 100 µL of appropriate culture media (e.g., DMEM with 10% FBS).

Incubation: Incubate the plates at 37 °C in a humidified atmosphere of 5%

for 24 hours to allow cell adhesion.

Compound Treatment: Dissolve the difluorophenyl pyrazole derivatives in cell-culture grade

DMSO to create stock solutions. Dilute with media and add to the wells to achieve desired

concentration gradients (e.g., 0.1 µM to 100 µM). Causality: Ensure the final DMSO

concentration in the wells does not exceed 0.1% (v/v) to prevent solvent-induced

background cytotoxicity.

Exposure: Incubate the treated cells for 48 hours.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an

additional 4 hours in the dark.

Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add

150 µL of pure DMSO to each well and agitate on a plate shaker for 10 minutes to fully
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solubilize the crystals.

Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the

percentage of cell viability relative to the untreated control to determine the

value.

Conclusion
The strategic incorporation of the difluorophenyl moiety into the pyrazole ring system

represents a masterclass in rational drug design. By leveraging the unique hydrogen-bonding

capabilities of the pyrazole core and the lipophilic, metabolically stable nature of the fluorinated

phenyl ring, researchers have unlocked a vast array of biological activities. From highly potent

RyR-targeting insecticides to selective receptor tyrosine kinase inhibitors in oncology,

difluorophenyl pyrazoles will continue to serve as a foundational scaffold in both

pharmaceutical and agrochemical development.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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